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DNA Gyrase Supercoiling Assay Protocol

This protocol is adapted from established methods for assessing the supercoiling activity of E. coli DNA

gyrase and is commonly used to screen for inhibitory compounds [1]. The core principle is that active gyrase

introduces negative supercoils into relaxed DNA, changing its topology, which can be visualized by agarose

gel electrophoresis. An inhibitor would prevent this conversion.

Workflow Overview

The diagram below outlines the key stages of the supercoiling assay.
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Enzyme: Purified E. coli DNA gyrase (GyrA and GyrB subunits). Commercially available enzymes or

those purified as described in the literature can be used [1].
DNA Substrate: Relaxed pBR322 plasmid DNA.

5X Supercoiling Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 175 mM potassium
glutamate, 50 μg/mL bovine serum albumin (BSA) [1].

ATP Solution: 20 mM in water, aliquoted and stored at -20°C.
Test Compound: Ro 14-9578, dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only

control.
Stop Buffer: 77.5 mM Na₂EDTA, 0.77% SDS (Sodium Dodecyl Sulfate) [1].

Proteinase K: 0.8 mg/mL in 50 mM Tris-HCl, pH 7.9, 1 mM CaCl₂.
Gel Electrophoresis Reagents: Agarose, TAE (Tris-Acetate-EDTA) or TBE (Tris-Borate-EDTA)

buffer, DNA gel loading dye, and a fluorescent DNA stain (e.g., Ethidium Bromide, SYBR Gold).

Step-by-Step Procedure

Prepare Relaxed DNA Substrate

The supercoiled plasmid (e.g., pBR322) must be relaxed prior to the assay. Incubate the
supercoiled plasmid with Calf Thymus Topoisomerase I in its appropriate relaxation buffer for 30

minutes at 37°C [1].
Heat-inactivate the topoisomerase at 75°C for 10 minutes. Verify complete relaxation by

running an aliquot on an agarose gel; relaxed DNA migrates more slowly than supercoiled
DNA.

Set Up the Supercoiling Reaction

Prepare a master mix on ice containing the following components per reaction:
6 µL of 5X Supercoiling Assay Buffer

1 µL of 20 mM ATP
1 U of DNA gyrase

Nuclease-free water to a final volume of 30 µL (after adding DNA and compound).
For inhibitor screening, include test compounds. A typical setup is shown in the table below.

Table 1: Example Reaction Setup for Inhibitor Screening | Reaction Component | No Enzyme

Control | Enzyme Control (No Inhibitor) | Test Compound | Solvent Control | | :--- | :--- | :--- | :--- |

:--- | | Relaxed DNA (0.5 µg) | 0.5 µg | 0.5 µg | 0.5 µg | 0.5 µg | | 5X Assay Buffer | 6 µL | 6 µL | 6 µL |

6 µL | | 20 mM ATP | 1 µL | 1 µL | 1 µL | 1 µL | | Test Compound | - | - | Yes (e.g., 1 µL) | - | | Solvent
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(e.g., DMSO) | 1 µL | 1 µL | - | 1 µL | | DNA Gyrase | - | 1 U | 1 U | 1 U | | Water | to 30 µL | to 30 µL |

to 30 µL | to 30 µL |

Incubate and Stop the Reaction

Mix the reactions gently and incubate at 37°C for 30 minutes.
Stop each reaction by adding 30 µL of Stop Buffer.

To digest the gyrase protein and ensure clear visualization of DNA, add 5 µL of Proteinase K
solution and incubate for an additional 30 minutes at 37°C [1].

Analyze by Gel Electrophoresis

Prepare a 0.8% - 1.0% agarose gel in TAE or TBE buffer.
Load the entire stopped reaction (or a significant portion) mixed with DNA loading dye onto the

gel.
Run the gel at a constant voltage (e.g., 90V) for 2-3 hours, or until bands are sufficiently

resolved.
Stain the gel with a fluorescent DNA stain (e.g., Ethidium Bromide or SYBR Gold) according to

standard protocols and visualize under UV light.

Key Considerations for a Robust Assay

Troubleshooting: A loss of activity in the enzyme control can indicate deteriorated ATP. Adding fresh

ATP can resolve this [2]. Contaminating nucleases can cause non-specific nicking, increasing the
open-circular DNA band [2].

Critical Interpretation: The presence of DNA intercalators (like Ethidium Bromide) in the gel tank can
drastically alter DNA mobility and lead to confusing results. Ensure gels and buffers are free of such

contaminants [2].
Quantification: For quantitative analysis, the intensity of the supercoiled DNA band can be measured

using densitometry software. The percentage of supercoiled DNA formed in the presence of an
inhibitor relative to the enzyme control can be used to calculate an IC₅₀ value for the compound.

Alternative Targets and Adaptations

While this protocol focuses on DNA gyrase, supercoiling assays can be adapted for other topoisomerases.

The table below compares different enzymes you might investigate if Ro 14-9578 has a different known

target.
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Table 2: Topoisomerases as Potential Targets for Supercoiling Assays

Enzyme Organism Primary Function
Key
Cofactor

Relevant Assay Notes

DNA Gyrase Bacteria (e.g.,
E. coli)

Introduces negative
supercoils; removes

positive supercoils [1].

ATP The only topoisomerase
that can actively introduce

negative supercoils into
relaxed DNA [1].

Reverse
Gyrase

Archaea (e.g.,
Sulfolobus) &

some Bacteria

Introduces positive
supercoils [3].

ATP Active at high
temperatures (75°C+). A

non-hydrolyzable ATP
analog supports reduced

activity [3].

Topoisomerase
IV

Bacteria Decatenates

chromosomes;
relaxes negative

supercoils [1].

ATP Distinguish from gyrase by

using a decatenation
assay or specific inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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